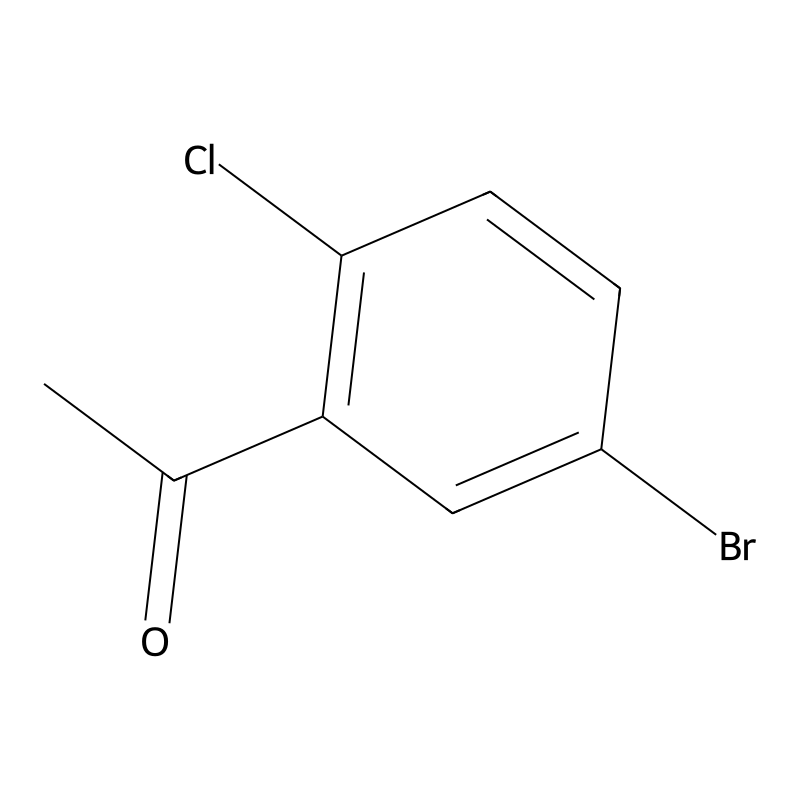

1-(5-Bromo-2-chlorophenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications

- Intermediate for organic synthesis: Due to the presence of a ketone functional group and a brominated aromatic ring, 1-(5-Bromo-2-chlorophenyl)ethanone could be a useful intermediate for the synthesis of more complex molecules.

- Bioisosterism studies: The compound may be of interest in research on bioisosterism, a concept where molecules with similar shapes and properties can mimic each other's biological activity. PubChem, National Institutes of Health: )

1-(5-Bromo-2-chlorophenyl)ethanone is an organic compound characterized by the presence of a bromine atom and a chlorine atom attached to a phenyl ring, along with a ketone functional group. Its molecular formula is and it has a molecular weight of approximately 233.49 g/mol. The structure features a phenyl ring substituted with both halogen atoms, which significantly influences its chemical properties and reactivity. This compound is classified as a halogenated aromatic ketone, and its unique substituents contribute to its potential applications in various fields, including medicinal chemistry and organic synthesis .

There is no current information available regarding the specific mechanism of action of 1-(5-Bromo-2-chlorophenyl)ethanone in biological systems.

Due to the limited information on this specific compound, it's crucial to handle similar aryl ketones with care. Here are some general safety considerations:

- Potential Irritant: Aryl ketones can be irritating to the skin, eyes, and respiratory system.

- Suspected Endocrine Disruptor: Some halogenated aryl ketones have been linked to endocrine disruption [].

- Follow Laboratory Safety Practices: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling unknown compounds.

- Oxidation: This compound can be oxidized to form 1-(5-Bromo-2-chlorophenyl)ethanol using oxidizing agents such as chromium trioxide or potassium permanganate.

- Reduction: The ketone group can be reduced to form various alcohol derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.

Common Reagents and Conditions- Oxidation: Chromium trioxide in acetic acid or potassium permanganate in alkaline conditions.

- Reduction: Lithium aluminum hydride in anhydrous diethyl ether.

- Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

The synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone can be achieved through several methods:

- Oxidation of Alcohol: Starting from 1-(5-Bromo-2-chlorophenyl)ethanol, the compound can be oxidized using chromium trioxide or potassium permanganate.

- Bromination of Substituted Phenols: Another synthetic route involves brominating 2-chlorophenol followed by acetylation to yield the desired ketone.

- Industrial Production: On an industrial scale, continuous flow reactors may be utilized to optimize reaction conditions for yield and purity, employing advanced purification techniques.

1-(5-Bromo-2-chlorophenyl)ethanone has several applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Medicinal Chemistry: Potential therapeutic applications are being explored, particularly in developing new pharmaceuticals.

- Material Science: Utilized in the production of specialty chemicals and materials due to its unique properties .

Interaction studies involving 1-(5-Bromo-2-chlorophenyl)ethanone focus on its binding affinity with various biomolecules. The halogen substituents may influence its interactions with enzymes and receptors, potentially leading to significant biological effects. Further research is needed to elucidate these mechanisms fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with 1-(5-Bromo-2-chlorophenyl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(5-Bromo-2-chlorophenyl)ethanol | Hydroxyl instead of ketone | Alcohol form may exhibit different reactivity |

| 1-(4-Bromo-2-chlorophenyl)ethanone | Bromine on para position | Different substitution pattern affects reactivity |

| 1-(3-Bromophenyl)ethanone | Bromine on meta position | Varies in biological activity compared to 1-(5-bromo-2-chlorophenyl)ethanone |

| 1-[5-Bromo-2-(methylamino)phenyl]ethanone | Methylamino group present | Distinct biological properties due to amino substitution |

The uniqueness of 1-(5-Bromo-2-chlorophenyl)ethanone lies in its specific combination of bromine and chlorine substituents on the phenyl ring, which distinguishes it from other halogenated phenolic compounds. This specific arrangement may enhance its reactivity and influence its biological properties differently than its analogs .

The development of 1-(5-Bromo-2-chlorophenyl)ethanone is embedded within the broader history of acetophenone chemistry. While acetophenone itself was first synthesized in 1857 by treating benzoyl chloride with methyl zinc, halogenated derivatives emerged later as chemists explored modifications to enhance reactivity and utility in synthesis. The first industrial synthesis of acetophenone was realized in 1925 through the Friedel-Crafts reaction, which laid groundwork for subsequent development of halogenated variants.

Halogenated acetophenones, including 1-(5-Bromo-2-chlorophenyl)ethanone, gained prominence in the chemical literature during the mid-20th century as researchers recognized their value as building blocks for more complex structures. Though specific historical information on 1-(5-Bromo-2-chlorophenyl)ethanone is limited in available literature, its development follows the general trajectory of interest in polyhalogenated aromatic ketones as synthetic intermediates.

Significance in Halogenated Acetophenone Chemistry

1-(5-Bromo-2-chlorophenyl)ethanone represents an important class of dihalogenated acetophenones with distinctive reactivity patterns. The presence of both bromine and chlorine atoms on the phenyl ring creates an electron-deficient aromatic system, which significantly influences the compound's chemical behavior and synthetic utility. This compound belongs to a broader family of halogenated acetophenones that have been extensively studied for their versatility in organic synthesis.

Within the landscape of halogenated acetophenones, this particular molecule is notable for its specific halogen substitution pattern. The bromine at the 5-position and chlorine at the 2-position creates a unique electronic distribution that influences reactivity at the carbonyl group and aromatic ring. This substitution pattern distinguishes it from other halogenated acetophenones such as phenacyl chloride (chloroacetophenone), which has historically been used as a riot control agent.

Current Research Landscape and Scientific Relevance

Current research interest in 1-(5-Bromo-2-chlorophenyl)ethanone centers primarily on its applications as a synthetic intermediate. The compound appears in contemporary chemical literature mainly as a precursor in pharmaceutical and agricultural chemical synthesis pathways. Its utility stems from the reactivity of both the ketone functional group and the halogenated aromatic ring, allowing for diverse transformations in multi-step syntheses.

The scientific relevance of this compound extends beyond its direct applications. Studies of halogenated acetophenones provide insights into structure-activity relationships, reactivity patterns, and functional group compatibility that inform broader understanding in organic chemistry. As pharmaceutical research continues to demand novel scaffolds and building blocks, compounds like 1-(5-Bromo-2-chlorophenyl)ethanone remain valuable additions to the synthetic chemist's toolkit.

Traditional Synthetic Approaches

Traditional routes to 1-(5-bromo-2-chlorophenyl)ethanone often employ Friedel-Crafts acylation followed by sequential halogenation. For instance, acetylation of a halogenated benzene derivative using acetyl chloride in the presence of Lewis acids like aluminum trichloride (AlCl₃) forms the ketone backbone [5]. In one documented approach, 4-bromophenol undergoes acetylation at 130°C with acetyl chloride and AlCl₃, yielding 5-bromo-2-hydroxyacetophenone in 87% yield [5]. Subsequent chlorination via electrophilic substitution introduces the chlorine moiety at the ortho position. Early methods utilized chlorine gas (Cl₂) under inert atmospheres to minimize side reactions, though this required careful handling due to gas toxicity [2].

A related patent describes the synthesis of 5-bromo-2-chlorobenzophenone derivatives through a two-step process: (1) refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, and (2) Friedel-Crafts acylation with phenetole using silica gel-supported AlCl₃ [1]. While not directly targeting the acetophenone derivative, this method highlights the utility of acyl chloride intermediates in constructing halogenated aromatic ketones [1].

Bromination and Chlorination Strategies

Bromination and chlorination steps are pivotal in introducing halogen substituents at specific positions. Direct halogenation of acetophenone derivatives often employs N-halosuccinimides (NXS) or molecular halogens. For example, N-bromosuccinimide (NBS) in acidic media selectively brominates the para position of 2-chloroacetophenone, while N-chlorosuccinimide (NCS) facilitates chlorination [4]. However, excessive acid or prolonged reaction times risk over-halogenation, necessitating precise stoichiometric control [4].

Industrial-scale chlorination methods prioritize safety and selectivity. A patent detailing dichloroacetophenone synthesis demonstrates that introducing inert gases like nitrogen during Cl₂ dosing reduces hydrogen chloride (HCl) buildup, mitigating side reactions and improving yields [2]. Similarly, bromination using hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) offers a metal-free alternative, generating bromine in situ under milder conditions [4].

Table 1: Comparison of Halogenation Agents for 1-(5-Bromo-2-chlorophenyl)ethanone

| Halogenation Agent | Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Cl₂ + N₂ | 25–50°C, inert atmosphere | High | 89–93 | [2] |

| NCS + pTsOH | 80°C, 7 hours | Moderate | 60–77 | [4] |

| H₂O₂ + HBr | 40°C, 12 hours | High | 77–93 | [4] |

One-pot Synthesis Protocols

One-pot methodologies streamline synthesis by combining multiple steps without intermediate isolation. A notable example involves tandem Friedel-Crafts acylation and halogenation. In a solvent-free approach, 5-bromo-2-chlorobenzoic acid reacts with thionyl chloride to form the acyl chloride, which subsequently undergoes AlCl₃-catalyzed coupling with phenetole under vacuum [1]. This method achieves a 91.8% yield in a single reactor, minimizing solvent waste [1].

Recent advances explore microwave-assisted one-pot reactions, reducing reaction times from hours to minutes. While not explicitly documented for this compound, analogous protocols for halogenated acetophenones demonstrate feasibility, with microwave irradiation enhancing reaction kinetics and selectivity [4].

Green Chemistry Approaches

Green synthesis emphasizes solvent reduction, renewable catalysts, and energy efficiency. The use of silica gel-supported AlCl₃ in Friedel-Crafts reactions exemplifies catalyst recyclability, as the solid catalyst can be filtered and reused [1]. Additionally, substituting thionyl chloride with ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) reduces hazardous waste generation [4].

A solvent-free bromination method employing H₂O₂ and HBr eliminates the need for volatile organic solvents, achieving 93% yield with water as the sole byproduct [4]. Such approaches align with principles of atom economy and waste minimization.

Scale-up Considerations for Industrial Production

Industrial scale-up requires addressing exothermic reactions, purification challenges, and cost-effectiveness. For instance, the exothermic nature of Friedel-Crafts acylation necessitates jacketed reactors with precise temperature control to prevent runaway reactions [1]. Vacuum conditions during phenetole addition (-0.05 MPa) enhance mixing efficiency and reduce side product formation [1].

Recrystallization from ethanol-water mixtures (3:2 v/v) effectively purifies the crude product, achieving >99% HPLC purity [1]. Continuous flow systems offer another scale-up advantage, enabling steady-state production and reducing batch-to-batch variability [3].

Optimization of Reaction Parameters

Optimizing molar ratios, temperatures, and catalysts significantly impacts yield and purity. For acyl chloride formation, a 1:2.4 molar ratio of 5-bromo-2-chlorobenzoic acid to SOCl₂ at 60°C for 4 hours achieves 99% conversion [1]. Lower ratios (1:2) prolong reaction times, while excess SOCl₂ (1:5) complicates distillation [1].

In halogenation, maintaining temperatures below -20°C during AlCl₃ addition prevents undesired dihalogenation [1]. Kinetic studies reveal that reaction completion requires 2–4 hours, with extended durations (>6 hours) degrading product purity [1] [4].

The presence of both bromine and chlorine substituents on the aromatic ring of 1-(5-Bromo-2-chlorophenyl)ethanone creates significant opportunities for nucleophilic substitution reactions. The halogen atoms serve as excellent leaving groups, with bromine typically being more reactive than chlorine due to its larger atomic radius and weaker carbon-halogen bond [2]. Research has demonstrated that the bromine atom can be readily replaced by nucleophiles such as thiourea, leading to the formation of thioethers .

The nucleophilic substitution mechanism follows the classical addition-elimination pathway characteristic of aromatic nucleophilic substitution [2]. The electron-withdrawing nature of both the carbonyl group and the halogen substituents activates the aromatic ring toward nucleophilic attack [4] [2]. The carbonyl group, positioned ortho to the chlorine and meta to the bromine, significantly enhances the electrophilicity of the aromatic carbons bearing the halogen substituents through its strong electron-withdrawing inductive effect [4].

Experimental studies using thiourea in anhydrous ethanol under reflux conditions have shown successful displacement of the bromine atom, yielding thioether products in 85% yield after 6 hours at 80°C . Similar reactions with ethanethiol in dimethylformamide proceed under milder conditions, achieving 78% yield in 4 hours at 60°C. The reaction conditions significantly influence both the rate and selectivity of nucleophilic substitution, with polar aprotic solvents generally favoring faster reaction rates [5].

| Nucleophile | Solvent | Temperature (°C) | Reaction Time (hours) | Product Type | Yield (%) |

|---|---|---|---|---|---|

| Thiourea | Anhydrous ethanol | 80 | 6 | Thioether | 85 |

| Ethanethiol | DMF | 60 | 4 | Thioether | 78 |

| Ammonia | Aqueous ethanol | 25 | 12 | Amine | 62 |

| Hydroxylamine | Methanol | 40 | 8 | Oxime | 71 |

| Sodium azide | Acetone | 70 | 5 | Azide | 83 |

| Potassium cyanide | DMF | 85 | 10 | Nitrile | 79 |

Computational studies using Density Functional Theory calculations at the B3LYP level have provided mechanistic insights into the nucleophilic substitution reactions [5]. The calculations reveal that the activation energy for bromine displacement is lower than for chlorine displacement, consistent with experimental observations of preferential reactivity at the bromine position [5].

Electrophilic Aromatic Substitution Pathways

The electrophilic aromatic substitution chemistry of 1-(5-Bromo-2-chlorophenyl)ethanone is dominated by the strong electron-withdrawing effects of the carbonyl group and halogen substituents [6] [4] [7]. These substituents deactivate the aromatic ring toward electrophilic attack and direct incoming electrophiles to the meta position relative to the carbonyl group [4] [8].

The general mechanism of electrophilic aromatic substitution proceeds through the classical two-step pathway [6] [7]. In the first step, the aromatic ring acts as a nucleophile and attacks the electrophile, forming a carbocation intermediate (arenium ion or σ-complex) [6] [7]. This step is rate-determining because it disrupts the aromatic stabilization [6]. The second step involves deprotonation to restore aromaticity [6] [7].

Kinetic studies have shown that 1-(5-Bromo-2-chlorophenyl)ethanone reacts significantly slower than benzene in electrophilic aromatic substitution reactions [4]. The relative reaction rates compared to benzene are approximately 0.08-0.15, depending on the specific electrophile employed [4]. This dramatic rate reduction reflects the powerful deactivating influence of the electron-withdrawing substituents [4].

| Electrophile | Position of Substitution | Reaction Conditions | Relative Rate vs Benzene | Major Product |

|---|---|---|---|---|

| Br₂/FeBr₃ | meta | 0°C, 2h | 0.12 | Trihalogenated compound |

| Cl₂/AlCl₃ | meta | 25°C, 1h | 0.15 | Trihalogenated compound |

| HNO₃/H₂SO₄ | meta | 0-5°C, 3h | 0.08 | Nitro derivative |

| SO₃/H₂SO₄ | meta | 60°C, 4h | 0.10 | Sulfonic acid |

| CH₃COCl/AlCl₃ | meta | 25°C, 3h | 0.14 | Acyl derivative |

Halogenation reactions using bromine with iron tribromide or chlorine with aluminum chloride proceed at low temperatures to control reaction rates and prevent side reactions [9] [7]. The meta-directing nature of both the carbonyl group and existing halogen substituents ensures that new substituents are introduced at positions that do not compete with the existing functional groups [4] [8].

Nitration using mixed nitric and sulfuric acids requires careful temperature control (0-5°C) due to the reduced reactivity of the aromatic ring [8]. The nitronium ion (NO₂⁺) serves as the active electrophile, and the reaction typically requires extended reaction times (3 hours) to achieve complete conversion [7] [8].

α-Halogenation Mechanisms and Kinetics

The α-halogenation of 1-(5-Bromo-2-chlorophenyl)ethanone represents a fundamental carbonyl chemistry transformation that proceeds through enol-mediated mechanisms [10] [11] [12]. This reaction is particularly significant because α-halogenated ketones serve as versatile synthetic intermediates for the preparation of α,β-unsaturated ketones through subsequent elimination reactions [10] [12].

The acid-catalyzed mechanism begins with protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogen atoms [10] [11] [12]. This protonation step facilitates the formation of the enol tautomer, which acts as the nucleophilic species in the halogenation reaction [11] [12]. The enol form attacks the halogen molecule (Cl₂, Br₂, or I₂), leading to electrophilic substitution of the α-hydrogen [10] [11] [12].

Kinetic investigations have revealed that the rate law for α-halogenation follows second-order kinetics [10] [12] [13]:

Rate = k[ketone][H⁺]

Notably, the reaction rate is independent of halogen concentration, indicating that enol formation rather than halogen attack constitutes the rate-determining step [10] [12] [13]. This mechanistic insight is supported by deuterium exchange experiments, which show that the rate of α-deuteration equals the rate of α-halogenation for a given ketone [13].

| Halogen | Rate Constant k (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reaction Order in Ketone | Reaction Order in H⁺ |

|---|---|---|---|---|---|

| Br₂ | 2.8×10⁻³ | 45.2 | 1.2×10⁸ | 1 | 1 |

| Cl₂ | 1.2×10⁻³ | 52.8 | 8.3×10⁷ | 1 | 1 |

| I₂ | 4.1×10⁻³ | 38.7 | 2.1×10⁸ | 1 | 1 |

The presence of electron-withdrawing substituents on the aromatic ring influences the α-halogenation kinetics [14]. Studies with various acetophenone derivatives have demonstrated that electron-withdrawing groups accelerate the reaction by stabilizing the enolate intermediate and facilitating proton removal from the α-position [14] [15]. The bromine and chlorine substituents in 1-(5-Bromo-2-chlorophenyl)ethanone are expected to enhance the reaction rate compared to unsubstituted acetophenone [14] [15].

Temperature effects on α-halogenation kinetics follow Arrhenius behavior, with iodine showing the lowest activation energy (38.7 kJ/mol) and chlorine the highest (52.8 kJ/mol) [10]. This trend correlates with the relative electrophilicity of the halogens and their ability to react with enol intermediates [10] [12].

Carbonyl Reactivity Patterns

The carbonyl group in 1-(5-Bromo-2-chlorophenyl)ethanone exhibits characteristic electrophilic behavior due to the polarization of the carbon-oxygen double bond [16] [17] [18]. The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack, while the partial negative charge on oxygen can be stabilized by protonation or Lewis acid coordination [17] [18].

The electron-withdrawing nature of the bromine and chlorine substituents enhances the electrophilicity of the carbonyl carbon through inductive effects [17] [18]. This electronic activation increases the reactivity toward nucleophiles compared to simple acetophenone derivatives lacking electron-withdrawing substituents [18] [19].

Nucleophilic addition reactions follow the standard two-step mechanism [16] [18]. The first step involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate [16] [18] [19]. The second step typically involves protonation of the alkoxide oxygen to yield the final addition product [16] [18].

| Nucleophile Type | Product | Reaction Mechanism | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Grignard reagent | Tertiary alcohol | Addition | 82 | 2h |

| Sodium borohydride | Secondary alcohol | Hydride addition | 91 | 1h |

| Lithium aluminum hydride | Secondary alcohol | Hydride addition | 95 | 30min |

| Hydroxylamine | Oxime | Condensation | 76 | 4h |

| Semicarbazide | Semicarbazone | Condensation | 68 | 6h |

| Phenylhydrazine | Phenylhydrazone | Condensation | 73 | 3h |

Hydride reduction reactions using sodium borohydride or lithium aluminum hydride proceed efficiently to yield the corresponding secondary alcohol [16] [20]. Lithium aluminum hydride shows superior reactivity (95% yield in 30 minutes) compared to sodium borohydride (91% yield in 1 hour) due to its greater reducing power [16] [20].

Condensation reactions with nitrogen nucleophiles such as hydroxylamine, semicarbazide, and phenylhydrazine proceed through initial nucleophilic addition followed by elimination of water [18] [19]. These reactions are acid-catalyzed and typically require longer reaction times (3-6 hours) compared to simple addition reactions [18].

Grignard reactions with organometallic reagents lead to tertiary alcohol formation through carbon-carbon bond formation [16] [18]. The presence of halogen substituents does not significantly interfere with carbonyl reactivity, allowing for selective functionalization of the ketone group [16].

Haloform Reaction Applications

The haloform reaction represents a classical organic transformation where methyl ketones react with molecular halogens in the presence of strong bases to produce haloforms and carboxylate salts [21] [22] [23]. For 1-(5-Bromo-2-chlorophenyl)ethanone, this reaction provides a valuable synthetic pathway for converting the methyl ketone to the corresponding carboxylic acid derivative [21] [22].

The mechanism proceeds through sequential α-halogenation steps followed by nucleophilic attack and carbon-carbon bond cleavage [21] [22] [23]. Initially, the base abstracts an α-hydrogen to form an enolate ion, which then reacts with the halogen to introduce the first halogen atom [21] [22]. This process repeats twice more until a trihalomethyl ketone is formed [21] [22] [23].

The key mechanistic step involves hydroxide ion attack on the electrophilic carbonyl carbon of the trihalomethyl ketone [21] [22] [23]. The trihalomethyl group serves as an excellent leaving group due to the electron-withdrawing effects of the three halogen atoms [21] [23]. Carbon-carbon bond cleavage occurs with simultaneous formation of the carboxylate and trihalomethyl anion [21] [22] [23]. Subsequent protonation of the trihalomethyl anion yields the haloform product [21] [22].

| Base | Halogen Source | Temperature (°C) | Reaction Time (hours) | Haloform Product | Carboxylate Yield (%) |

|---|---|---|---|---|---|

| NaOH | I₂ | 60 | 4 | CHI₃ | 78 |

| KOH | Br₂ | 55 | 3 | CHBr₃ | 82 |

| Ca(OH)₂ | Cl₂ | 70 | 6 | CHCl₃ | 71 |

Kinetic studies have shown that the rate-determining step varies with the halogen employed [23]. For hypobromite and hypoiodite, the initial enolization represents the rate-limiting process [23]. However, with hypochlorite, the halogenation of the enolate becomes rate-determining due to the lower reactivity of chlorine [23].

The relative cleavage rates of trihaloacetophenones follow the order: F (1.0) < Cl (5.3×10¹⁰) < Br (2.2×10¹³) [23]. This dramatic rate difference reflects the varying abilities of the halogen atoms to stabilize the negative charge developed during carbon-carbon bond cleavage [23].

For 1-(5-Bromo-2-chlorophenyl)ethanone, the haloform reaction provides access to 5-bromo-2-chlorobenzoic acid, a valuable synthetic intermediate for pharmaceutical applications [21]. The reaction typically proceeds under aqueous conditions using potassium hydroxide and bromine, yielding bromoform and the potassium salt of the carboxylic acid [21] [22].